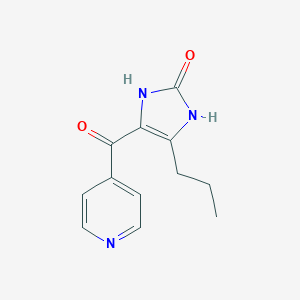
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one, also known as PPDI, is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound belongs to the class of imidazolones and has been found to possess a wide range of biological properties.
Mechanism of Action
The mechanism of action of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one is not fully understood, but it is believed to involve the inhibition of several enzymes and the modulation of various signaling pathways. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to inhibit the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain and may improve cognitive function. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function.
Advantages and Limitations for Lab Experiments
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of science. However, 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one also has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one. One area of interest is the development of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and viral infections. Another area of interest is the development of new synthetic methods for the production of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one and its derivatives. Finally, further studies are needed to fully understand the mechanism of action of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one and its potential applications in various fields of science.
Synthesis Methods
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one can be synthesized by reacting 4-pyridinecarboxaldehyde and 4-propyl-1,2-diaminobenzene with acetic anhydride and sodium acetate in acetic acid. The reaction proceeds at room temperature and the product is obtained in high yield after purification by recrystallization.
Scientific Research Applications
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been extensively studied for its potential applications in various fields of science. It has been found to possess a wide range of biological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
properties
CAS RN |
100791-05-7 |
|---|---|
Product Name |
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one |
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C12H13N3O2/c1-2-3-9-10(15-12(17)14-9)11(16)8-4-6-13-7-5-8/h4-7H,2-3H2,1H3,(H2,14,15,17) |
InChI Key |
FWLIOWXJGUVTDT-UHFFFAOYSA-N |
SMILES |
CCCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 |
synonyms |
2H-Imidazol-2-one, 1,3-dihydro-4-propyl-5-(4-pyridinylcarbonyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



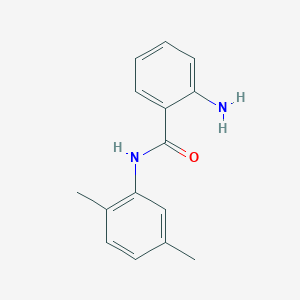
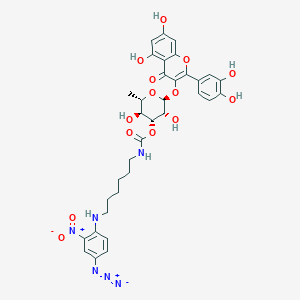
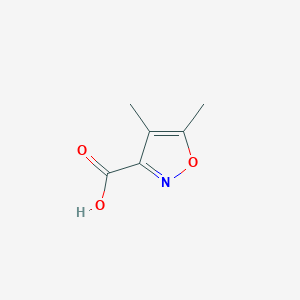
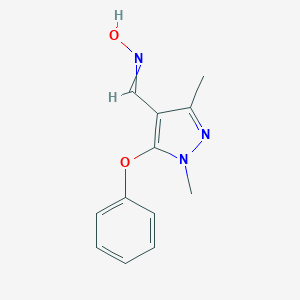
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
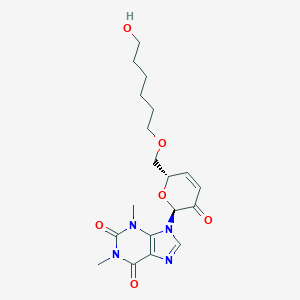
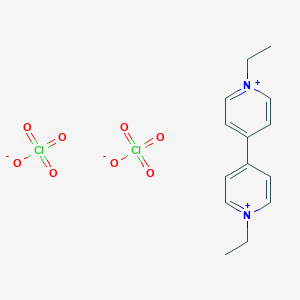
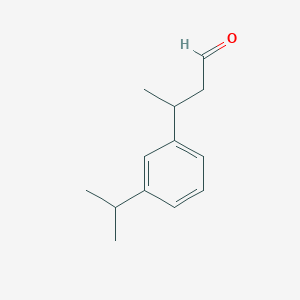
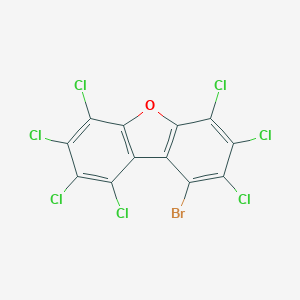
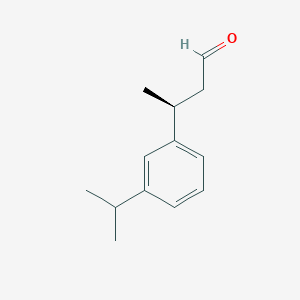
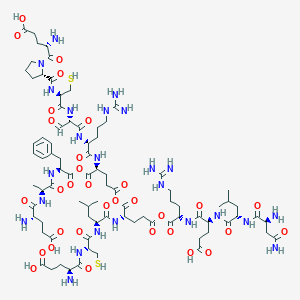
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
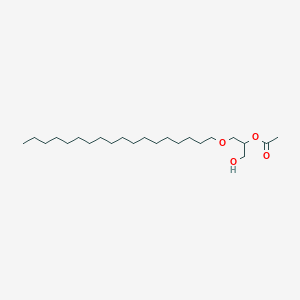
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)